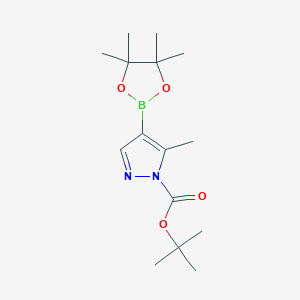

tert-Butyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-Butyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate: is a boronic acid derivative with a complex molecular structure. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from commercially available pyrazole derivatives. The key steps involve:

Borylation: The pyrazole core is subjected to borylation using bis(pinacolato)diboron in the presence of a palladium catalyst.

Methylation: The resulting boronic acid derivative is then methylated using methyl iodide.

Esterification: Finally, the carboxylate group is introduced via esterification with tert-butyl alcohol under acidic conditions.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: This compound primarily undergoes Suzuki-Miyaura cross-coupling reactions. It can also participate in:

Oxidation: Converting the boronic acid to its corresponding borate ester.

Reduction: Reduction of the boronic acid to borane derivatives.

Substitution: Substitution reactions at the pyrazole ring.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and an aryl halide.

Oxidation: Oxidizing agents like hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride.

Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.

Major Products Formed:

Boronic Esters: Used in further cross-coupling reactions.

Borane Derivatives: Useful in hydroboration reactions.

Substituted Pyrazoles: Potential intermediates for pharmaceuticals and agrochemicals.

Chemistry:

Suzuki-Miyaura Cross-Coupling: A key reaction in organic synthesis for forming biaryls, which are important in pharmaceuticals and materials science.

Boronic Esters: Serve as intermediates in the synthesis of various organic compounds.

Biology:

Protein Labeling: Used in bioconjugation techniques to label proteins with fluorescent tags.

Enzyme Inhibition: Potential inhibitors for various enzymes due to the boronic acid moiety.

Medicine:

Drug Development: Utilized in the synthesis of drug candidates, particularly in the development of anticancer and anti-inflammatory agents.

Boron Neutron Capture Therapy (BNCT): Potential use in BNCT for cancer treatment due to the boron content.

Industry:

Material Science: Used in the synthesis of advanced materials, including polymers and nanomaterials.

Wirkmechanismus

The compound exerts its effects primarily through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various biological and chemical applications. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry or protein labeling in biological research.

Vergleich Mit ähnlichen Verbindungen

Boronic Acids: General class of compounds with similar reactivity.

Pyrazole Derivatives: Other pyrazole-based compounds with different substituents.

Boronic Esters: Different esters of boronic acids with varying alkyl or aryl groups.

Uniqueness:

Complexity: The presence of multiple substituents on the pyrazole ring and the boronic acid moiety makes this compound unique.

Versatility: Its ability to undergo various reactions and its applications in multiple fields highlight its versatility.

This compound stands out due to its multifaceted applications and the complexity of its structure, making it a valuable tool in both research and industry.

Would you like more information on any specific aspect of this compound?

Biologische Aktivität

Tert-butyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (CAS No. 1256359-17-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H23BN2O4 with a molecular weight of 294.15 g/mol. The compound features a pyrazole ring substituted with a tert-butyl group and a dioxaborolane moiety, which may enhance its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₃BN₂O₄ |

| Molecular Weight | 294.15 g/mol |

| CAS Number | 1256359-17-7 |

| Storage Conditions | Inert atmosphere, -20°C |

Biological Activity

Research indicates that compounds containing pyrazole and boron derivatives exhibit various biological activities, including anti-inflammatory and anticancer properties. The specific biological activities of this compound are still under investigation.

Anticancer Activity

Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For example:

- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound could significantly reduce cell viability compared to controls.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through:

- Cytokine Release Assays : The compound was tested for its ability to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies

- Synthesis and Characterization : A study reported the synthesis of the compound using a condensation reaction between tert-butyl pyrazole derivatives and boron-containing reagents. Characterization was performed using NMR spectroscopy and mass spectrometry to confirm the structure.

- Pharmacological Evaluation : In a pharmacological study, the compound was evaluated for its efficacy against specific tumor models in mice. Results indicated a dose-dependent reduction in tumor size with minimal toxicity observed at therapeutic doses.

The proposed mechanism of action for the biological activity of this compound involves:

- Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in cell proliferation or inflammatory pathways.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound serves as a precursor in the synthesis of various biologically active molecules. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .

Neuroprotective Effects

Studies have suggested that pyrazole-containing compounds can provide neuroprotective effects. These compounds may help in the treatment of neurodegenerative diseases by targeting specific pathways that lead to neuronal damage . The incorporation of the dioxaborolane moiety enhances the compound's stability and bioavailability.

Synthetic Methodologies

Building Block for Complex Molecules

tert-Butyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate is utilized as a versatile building block in organic synthesis. Its unique structure allows for further functionalization and incorporation into larger frameworks. For example, it has been used in the synthesis of piperidine derivatives which are important in drug development .

Catalytic Applications

The compound can also act as a catalyst or a ligand in various chemical reactions. Its ability to stabilize reactive intermediates makes it valuable in catalysis for organic transformations such as cross-coupling reactions .

Materials Science

Polymer Chemistry

In materials science, this compound is explored for its potential use in polymer chemistry. The incorporation of boron-containing groups can enhance the thermal and mechanical properties of polymers. Research is ongoing to investigate its application in creating novel materials with improved performance characteristics .

Case Study 1: Anticancer Compound Development

A study synthesized a series of pyrazole derivatives based on this compound and evaluated their anticancer activity against various cancer cell lines. Results indicated promising activity with several compounds exhibiting IC50 values in low micromolar ranges .

Case Study 2: Synthesis of Piperidine Derivatives

In another research effort, the compound was employed as an intermediate in synthesizing piperidine derivatives that displayed enhanced biological activity compared to their parent compounds. The synthetic pathway was optimized to improve yield and reduce reaction time .

Eigenschaften

IUPAC Name |

tert-butyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BN2O4/c1-10-11(16-21-14(5,6)15(7,8)22-16)9-17-18(10)12(19)20-13(2,3)4/h9H,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXNFXQCMSCNDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.